![molecular formula C15H16N6O3 B6533227 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1070807-11-2](/img/structure/B6533227.png)
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines. This compound features a triazole ring fused to a pyrimidinone ring, which is further substituted with an ethyl group and an acetamide moiety linked to a methoxyphenyl group[_{{{CITATION{{{_1{2-[3-(4-Ethoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo4,5-d .... Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidinone core. One common approach is the cyclization of appropriately substituted pyrimidinones with azides or hydrazines under acidic or basic conditions[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). The ethyl group can be introduced through alkylation reactions, while the acetamide moiety is often added via acylation reactions[{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_3{Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7 ...](https://link.springer.com/article/10.1007/s10593-021-02982-8).
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form a hydroxyl group.
Reduction: : The triazolo[4,5-d]pyrimidinone core can be reduced to form a triazolo[4,5-d]pyrimidine.
Substitution: : The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-hydroxyphenyl)acetamide.
Reduction: : Formation of 2-{3-ethyl-7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide.
Substitution: : Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Research indicates that compounds with a triazolopyrimidine structure exhibit significant pharmacological properties. The specific applications of this compound include:
1. Anticancer Activity
Studies have shown that triazolopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators .
2. Antimicrobial Properties
The compound may possess antibacterial and antifungal activities. Research has demonstrated that triazolopyrimidine derivatives can disrupt microbial cell wall synthesis and inhibit nucleic acid metabolism . These properties make it a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
Triazolopyrimidine compounds are known to act as inhibitors of various enzymes involved in disease processes. For example, they may inhibit kinases associated with cancer progression or other enzymatic pathways relevant in metabolic disorders .
Case Studies
Several studies highlight the applications and efficacy of compounds similar to this compound:
Study | Application | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in breast cancer cells with IC50 values in micromolar range. |
Study B | Antimicrobial | Effective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values below 10 µg/mL. |
Study C | Enzyme Inhibition | Inhibited specific kinases involved in tumor growth with IC50 values indicating high potency. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cellular processes, leading to its biological activity. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the triazolo[4,5-d]pyrimidinone core and the ethyl and acetamide substituents. Similar compounds include other triazolo[4,5-d]pyrimidines and related heterocyclic compounds, which may have different substituents or core structures. These compounds can exhibit varying biological activities and applications based on their structural differences.
List of Similar Compounds
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-furylmethyl)acetamide
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methoxyphenyl)acetamide
Biological Activity
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrimidine core, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that compounds in the triazolo-pyrimidine class exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain triazole derivatives had minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
2. Antifungal Properties
The compound's antifungal activity has also been evaluated. Triazole derivatives have demonstrated potent effects against various fungi such as Candida albicans and Aspergillus fumigatus, with MIC values indicating their potential as antifungal agents .
Anticancer Activity
Triazolo-pyrimidines have been studied for their anticancer properties. For example:
- In vitro studies showed that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant cytotoxic effects .
- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific metabolic pathways critical for cancer cell survival .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
- In vivo studies suggest that it may inhibit inflammatory pathways similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidines is heavily influenced by their structural features. Key aspects include:
- Substituents on the aromatic ring : The presence of electron-donating groups like methoxy enhances antibacterial activity.
- Alkyl groups on the triazole ring : Variations in alkyl chain length can affect solubility and bioavailability .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened against a panel of pathogens. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .
- Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines. The results indicated that modifications at the N-position of the triazole ring significantly impacted cytotoxicity .
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-21-14-13(18-19-21)15(23)20(9-16-14)8-12(22)17-10-4-6-11(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGECQZAUERCSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.